molecular formula C13H16O4 B13685574 3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate

3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate

Cat. No.: B13685574
M. Wt: 236.26 g/mol
InChI Key: HUBQXXVDMPTEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate typically involves the reaction of methacrylic acid with a suitable bicyclic furan derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the process .

Chemical Reactions Analysis

3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: The compound is studied for its potential use in drug delivery systems and as a building block for bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of specialty coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of 3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate involves its interaction with specific molecular targets and pathways. The methacrylate ester group can undergo polymerization reactions, leading to the formation of cross-linked networks. These networks can interact with biological molecules, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its bicyclic furan structure, which imparts distinct chemical and physical properties compared to other methacrylate esters .

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

(5-oxo-4-oxatricyclo[5.2.1.02,6]decan-8-yl) 2-methylprop-2-enoate

InChI

InChI=1S/C13H16O4/c1-6(2)12(14)17-10-4-7-3-8(10)11-9(7)5-16-13(11)15/h7-11H,1,3-5H2,2H3

InChI Key

HUBQXXVDMPTEHH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1CC2CC1C3C2COC3=O

Origin of Product

United States

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